molecular formula C21H20N2O3S B6539418 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060284-22-1

2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539418
CAS No.: 1060284-22-1
M. Wt: 380.5 g/mol
InChI Key: KAMWIUXZEPFWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a molecular structure that incorporates a 2-methoxybenzamide group linked to a phenyl ring, which is further functionalized with a (thiophen-2-yl)methyl carbamoyl methyl side chain. This specific arrangement classifies it among small molecules that are of interest in various early-stage discovery research programs, particularly in the fields of medicinal chemistry and chemical biology. As a specialist research chemical, it serves as a valuable building block or intermediate for the synthesis of more complex molecules, or as a pharmacological probe for investigating protein-ligand interactions. The structure suggests potential for application in developing modulators for specific biological targets, similar to other benzamide compounds investigated for their activity . This product is provided with detailed analytical characterization to ensure identity and purity for research applications. 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-26-19-7-3-2-6-18(19)21(25)23-16-10-8-15(9-11-16)13-20(24)22-14-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWIUXZEPFWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a thiophene moiety, and a benzamide backbone. Its chemical formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, highlighting the presence of sulfur and nitrogen, which are critical for its biological interactions.

The biological activity of 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring enhances its binding affinity to various proteins involved in cellular signaling pathways.

  • Target Interaction : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and inflammation. For instance, it may act as an inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis .
  • Cellular Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide:

Study Biological Activity IC50 (µM) Cell Lines Tested Mechanism
Study 1Heparanase Inhibition0.25Human Cancer CellsEnzyme Inhibition
Study 2Apoptosis Induction5.0MCF-7 (Breast Cancer)Caspase Activation
Study 3Anti-inflammatory Effects10.0RAW264.7 (Macrophages)Cytokine Modulation

Case Study 1: Heparanase Inhibition

In a study exploring the inhibition of heparanase, 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide demonstrated significant inhibitory activity with an IC50 value of 0.25 µM. This suggests its potential utility in preventing tumor metastasis by targeting the extracellular matrix remodeling processes associated with cancer progression .

Case Study 2: Induction of Apoptosis

Another investigation focused on the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in increased caspase activity and subsequent cell death, indicating its potential as a therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

KRP-297 (5-[(2,4-Dioxothiazolidin-5-yl)Methyl]-2-Methoxy-N-[[4-(Trifluoromethyl)Phenyl]Methyl]Benzamide)

  • Structural Differences : KRP-297 replaces the thiophene-carbamoylmethyl group with a thiazolidinedione ring and a trifluoromethylbenzyl substituent .
  • Activity : KRP-297 is a potent antidiabetic agent targeting PPAR-γ, whereas the target compound’s biological role remains uncharacterized in the provided evidence. The thiazolidinedione moiety in KRP-297 enhances insulin sensitization, a feature absent in the thiophene-based target compound .
  • Synthesis : Both compounds use benzamide precursors, but KRP-297 incorporates a thiazolidinedione ring via condensation reactions, contrasting with the thiophene coupling steps likely used for the target compound .

BA1 and BA2 (Thiophene-Linked Benzamides)

  • BA1 (N-[2-Amino-5-(Thiophen-2-yl)Phenyl]-4-[(2-Fluoropropanamido)Methyl]Benzamide) Structural Similarities: BA1 shares the thiophen-2-yl group and benzamide core but includes a fluoropropanamide side chain instead of a carbamoylmethyl linker . Application: BA1 is a radiotracer for imaging histone deacetylases (HDACs) in the brain, suggesting that thiophene-containing benzamides may target epigenetic enzymes .

4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-yl)Benzamide

  • Structural Contrast : This compound replaces the thiophene-carbamoylmethyl group with a benzothiazole ring. The dual methoxy groups may enhance solubility but reduce steric bulk compared to the target compound’s thiophene substituent .
  • Spectral Data : IR spectra show strong C=O stretches at ~1660 cm⁻¹ (similar to the target’s benzamide), while NMR confirms methoxy protons at δ 3.8–4.0 ppm .

4-Chloro-N-(2-Methoxyphenyl)Benzamide

  • Substituent Effects : The chloro and methoxy groups here are meta to each other, whereas the target compound’s methoxy is ortho to the amide. Chlorine’s electron-withdrawing nature may reduce electron density at the benzamide core compared to the thiophene’s electron-rich heterocycle .
  • Crystallography : The crystal structure (CCDC entry) reveals planar benzamide and phenyl rings, suggesting similar conformational rigidity in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Thiazole/Thiazolidinedione : Thiophene’s sulfur atom contributes to lipophilicity and π-stacking, while thiazolidinediones (e.g., KRP-297) introduce hydrogen-bonding motifs critical for PPAR-γ activation .
  • Methoxy Positioning : Ortho-methoxy groups in benzamides (as in the target compound) may hinder rotation, enhancing binding specificity compared to para-substituted analogs .
  • Carbamoylmethyl Linkers : The methylene spacer in the target compound likely improves solubility and flexibility, whereas rigid linkers (e.g., in BA2) may restrict binding pocket access .

Physicochemical and Spectroscopic Comparison

Property Target Compound KRP-297 BA1 4-Chloro-N-(2-Methoxyphenyl)Benzamide
Molecular Weight ~410 (estimated) 438.42 ~400 (estimated) 275.71
Key IR Peaks C=O (~1660 cm⁻¹), NH (~3300 cm⁻¹) C=O (1675 cm⁻¹), S=O (~1150 cm⁻¹) C=O (~1680 cm⁻¹), NH (~3280 cm⁻¹) C=O (1655 cm⁻¹), Cl (750 cm⁻¹)
1H NMR (δ ppm) Methoxy (~3.8), Thiophene (~6.8–7.2) Methoxy (3.9), CF3 (7.6–7.8) Thiophene (7.0–7.3), NH2 (~5.1) Methoxy (3.8), Cl (7.4–7.6)
Bioactivity Undetermined Antidiabetic (PPAR-γ agonist) HDAC imaging agent Undetermined

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide?

  • Methodology :

  • Multi-step synthesis typically involves:

Amide coupling : React 2-methoxybenzoic acid with 4-aminophenylacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Thiophene functionalization : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions .

  • Purification steps (e.g., column chromatography, recrystallization) are critical to achieve >95% purity. Monitor reactions via TLC and confirm structures using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H^1H-NMR : Identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from benzamide/thiophene moieties (δ ~6.8–8.0 ppm) .
  • ESI-MS : Confirms molecular weight (calculated for C21H20N2O3SC_{21}H_{20}N_2O_3S: 380.12 g/mol) with high-resolution accuracy .
  • IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .
  • Antimicrobial activity : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to furan’s oxygen .
  • Methoxy Positioning : Ortho-substitution (2-methoxy) on benzamide increases steric hindrance, potentially reducing off-target interactions .
    • Experimental Design : Synthesize analogs (e.g., furan, pyridine variants) and compare activity via dose-response curves .

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Model binding to targets like EGFR or COX-2 using PDB structures .
  • MD Simulations (NAMD/GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
  • ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Analytical Strategies :

  • Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or nanoformulation to improve aqueous solubility without altering activity .
  • Data Normalization : Control for batch-to-batch variability (e.g., purity checks via HPLC) and validate assays with positive/negative controls .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., thiazole/benzothiazole derivatives) to identify trends .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Use DCC/DMAP for amide coupling; inert atmosphere for thiophene functionalization
Characterization Combine 1H^1H-NMR, ESI-MS, and IR for structural confirmation
Biological Assays Standardize MTT and MIC protocols with triplicate replicates
Computational Modeling Validate docking poses with MD simulations and free-energy calculations

Key Challenges & Future Directions

  • Challenge : Balancing lipophilicity (logP ~3.5) for membrane permeability vs. solubility for in vivo delivery .
  • Opportunity : Explore hybrid derivatives (e.g., combining thiophene with pyrimidine) to target dual pathways in cancer or inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.